molecular formula C27H24N2O5 B11140576 3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11140576
M. Wt: 456.5 g/mol
InChI Key: JVXQQVDCYNMBHR-BZZOAKBMSA-N
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Description

“3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzyloxy, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Introduction of the Hydroxyl and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Benzyloxy and Pyridyl Groups: These groups can be attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Employing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigated for its potential therapeutic effects.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-5-(2-METHOXYPHENYL)-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24N2O5/c1-3-15-34-20-12-10-19(11-13-20)25(30)23-24(21-8-4-5-9-22(21)33-2)29(27(32)26(23)31)17-18-7-6-14-28-16-18/h3-14,16,24,30H,1,15,17H2,2H3/b25-23-

InChI Key

JVXQQVDCYNMBHR-BZZOAKBMSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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